Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
Description
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate (CAS 2570189-97-6) is a nitroaromatic ester featuring a trifluoromethyl (-CF₃) group at the 5-position and a nitro (-NO₂) group at the 2-position of the phenyl ring. The α-cyanoacetate moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or bioactive molecules . Its molecular weight is approximately 318.2 g/mol (calculated for C₁₂H₉F₃N₂O₄), and its InChIKey (PWKORADBPBRANR-UHFFFAOYSA-N) confirms its stereoelectronic profile .
Properties
IUPAC Name |
ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJXXNOGCWDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate typically involves the reaction of ethyl cyanoacetate with 2-nitro-5-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-5-(trifluoromethyl)phenylacetonitrile.
Reduction of the cyano group: Ethyl 2-amino-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate.
Hydrolysis of the ester group: 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Ethyl (2-nitro-5-(trifluoromethyl)phenyl)glycinate
- Structure: Replaces the cyano group with a glycinate (-NHCH₂COOEt) moiety.
- Key Differences: Reactivity: The glycinate group enables peptide coupling, whereas the cyano group in the target compound facilitates nucleophilic additions (e.g., Knoevenagel condensations). Molecular Weight: ~316.2 g/mol (C₁₁H₁₀F₃N₂O₄), slightly lower due to the absence of a nitrile .
- Applications: Used in amide-bond formation, contrasting with the target compound’s role in cyano-based cyclizations .
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS 1417508-31-6)
- Structure: Features a ketone (2-oxo) instead of a cyano group and a fluorine substituent at the 2-position.
- Key Differences: Electronic Effects: The electron-withdrawing cyano group in the target compound increases α-C acidity compared to the ketone, enhancing enolate formation. Stability: The oxo group may undergo aldol reactions, while the cyano group resists such transformations .
- Applications : Primarily serves as a ketone precursor in fluorinated drug synthesis, unlike the target’s utility in nitrile chemistry .
Fluoroglycofen (2-ethoxy-2-oxo-ethyl 5-{2-chloro-4-(trifluoromethyl)phenoxy}-2-nitrobenzoate)
- Structure: Contains a phenoxy linkage and a chloro-trifluoromethyl group instead of direct phenyl substitution.
- Key Differences: Functionality: The ether linkage in Fluoroglycofen confers herbicidal activity, whereas the target’s cyano group aligns with pharmaceutical intermediate applications. Synthesis: Fluoroglycofen is synthesized via esterification with ethyl chloroacetate, contrasting with the target’s likely Knoevenagel or alkylation routes .
Ureido-Thiazol Derivatives (Compounds 10d, 10e, 10f)
- Structure : Incorporate piperazine-thiazole cores and ureido groups absent in the target compound.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|
| Ethyl 2-cyano-2-[2-nitro-5-(CF₃)phenyl]acetate | 318.2 | Cyano, nitro, trifluoromethyl | Heterocycle synthesis, intermediates |
| Ethyl (2-nitro-5-(CF₃)phenyl)glycinate | 316.2 | Glycinate, nitro, trifluoromethyl | Peptide coupling, amide synthesis |
| Ethyl 2-[2-fluoro-5-(CF₃)phenyl]-2-oxoacetate | 278.2 | Oxo, fluoro, trifluoromethyl | Fluorinated drug precursors |
| Fluoroglycofen | 437.8 | Phenoxy, chloro, nitro | Herbicides |
| Compound 10d (ureido-thiazol derivative) | 548.2 | Ureido, thiazole, piperazine | Kinase inhibitors |
Biological Activity
Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate (CAS No. 339278-07-8) is an organic compound characterized by its cyano, nitro, and trifluoromethyl functional groups. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₂H₉F₃N₂O₄
- Molecular Weight : 302.21 g/mol
- Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and a nitro group, along with a cyanoacetate moiety.
The biological activity of this compound is primarily attributed to its structural components:
- Nitro Group : Can undergo reduction to form reactive intermediates that interact with biological macromolecules.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating cellular membrane penetration.
- Cyano Group : Acts as an electrophile, participating in various biochemical reactions.
These interactions suggest that the compound may influence several metabolic pathways, potentially leading to therapeutic effects.
Anticancer Potential
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups in cancer therapy. For instance, the incorporation of trifluoromethyl groups into drug candidates has been shown to enhance potency against various cancer cell lines by improving pharmacokinetic properties and selectivity for molecular targets .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in cancer metabolism. The mechanism involves the inhibition of branched-chain amino acid transaminases (BCATs), which play a crucial role in the catabolism of essential amino acids .
Case Studies
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be optimized for higher yields?
The primary synthetic route involves Knoevenagel condensation between 2-nitro-5-(trifluoromethyl)benzaldehyde and ethyl cyanoacetate, catalyzed by a base like sodium ethoxide. Key optimization parameters include:
- Temperature control (typically 60–80°C to balance reactivity and side-product formation).
- Reaction time (monitored via TLC or HPLC to prevent over-condensation).
- Solvent selection (ethanol or ethyl acetate for solubility and base compatibility).
Yields can exceed 70% under optimized conditions, with purity confirmed via HPLC . Alternative routes, such as coupling reactions using trifluoromethyl-substituted intermediates, are also explored but require rigorous exclusion of moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the cyano, nitro, and trifluoromethyl groups. The ethyl ester moiety (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm) are diagnostic .
- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N), ~1530 cm⁻¹ (NO₂), and ~1350 cm⁻¹ (C-F) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) influence reactivity and biological activity?
Comparative studies with analogs like ethyl 2-oxo-2-[2-(trifluoromethyl)thiazol-5-yl]acetate reveal:
- Nitro group position : Ortho-nitro substituents enhance electrophilicity, facilitating nucleophilic attacks (e.g., in Michael additions).
- Trifluoromethyl group : Increases lipophilicity (logP ~2.8), improving membrane permeability in cellular assays.
- Cyano group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites), as shown in docking studies .
Replacing the nitro group with electron-withdrawing substituents (e.g., -CF₃) reduces reactivity in SNAr reactions but stabilizes intermediates in heterocyclic syntheses .
Q. What are the key challenges in resolving contradictory data from synthetic batches, and how can they be addressed methodologically?
Common inconsistencies include:
- Yield variability : Caused by trace moisture in reactions (trifluoromethyl groups are moisture-sensitive). Solutions: Use anhydrous solvents and inert atmospheres .
- Purity discrepancies : Degradation products (e.g., hydrolyzed esters) identified via LC-MS. Mitigation: Storage at -20°C in amber vials .
- Biological activity fluctuations : Use standardized assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., known kinase inhibitors) to normalize data .
Q. What methodologies are employed to study interactions with biological targets, and what mechanistic insights have emerged?
- Molecular docking : Predicts binding to enzymes like cyclooxygenase-2 (COX-2), where the nitro group interacts with Arg120 and the trifluoromethyl group occupies hydrophobic pockets .
- Cellular assays : Fluorogenic probes quantify cellular uptake (e.g., in HeLa cells), showing 3-fold higher permeability vs. non-fluorinated analogs.
- Metabolic stability studies : Liver microsome assays reveal moderate clearance rates (t₁/₂ ~45 min), suggesting suitability for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
